molecular formula C21H28N4O2 B2843129 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide CAS No. 2380033-26-9

4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide

Cat. No. B2843129
CAS RN: 2380033-26-9
M. Wt: 368.481
InChI Key: QSPSXFWIDMIBBM-UHFFFAOYSA-N
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Description

This compound is a pharmaceutical intermediate . It has a molecular formula of C14H22N4O2 and a molecular weight of 278.35 . It is also known as tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthetic method of a related compound, 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester, involves reacting 5-bromo-2-nitropyridine and piperazine in water to produce 1- (6-nitropyridine-3-yl) piperazine, and carrying out Boc protection and hydrogenation catalytic reduction .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazin-3-yl group attached to a piperidine ring via an oxymethyl linker . The piperidine ring is further substituted with a phenyl group and a carboxamide group .


Physical And Chemical Properties Analysis

This compound is a dark yellow solid . It has a melting point of 130-132℃ . Its solubility is slightly in DMSO and very slightly in methanol .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, under inert atmosphere, at room temperature .

Future Directions

The future directions for this compound could involve further evaluation of its biological activity, given that similar compounds have shown anti-tubercular activity . Additionally, its potential use as a pharmaceutical intermediate suggests it could be used in the synthesis of new drugs .

properties

IUPAC Name

4-[(6-tert-butylpyridazin-3-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-21(2,3)18-9-10-19(24-23-18)27-15-16-11-13-25(14-12-16)20(26)22-17-7-5-4-6-8-17/h4-10,16H,11-15H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPSXFWIDMIBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide

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